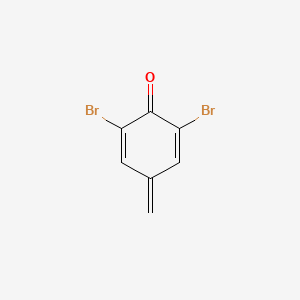
2-(4-Methylphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is notable for its unique structure, which includes a 4-methylphenyl group and a 2-naphthyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 2-(4-Methylphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzohydrazide with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Chemical Reactions Analysis
2-(4-Methylphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst. These reactions may reduce the oxadiazole ring or the aromatic substituents, depending on the conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents. These reactions can introduce various functional groups, leading to a wide range of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are investigating its potential as a fluorescent probe due to its ability to emit light when excited by ultraviolet radiation. This property makes it useful in various biological assays and imaging techniques.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological activities, including antimicrobial and anticancer properties. Further research is needed to fully understand its potential in drug development.
Industry: The compound’s stability and electronic properties make it a candidate for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-(4-Methylphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In biological systems, its fluorescent properties are due to the electronic transitions within the molecule. When the compound absorbs ultraviolet light, electrons are excited to higher energy levels. As the electrons return to their ground state, they emit light, which can be detected and measured.
In medicinal applications, the compound’s mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could inhibit or activate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
2-(4-Methylphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-Phenyl-5-(2-naphthyl)-1,3,4-oxadiazole: Similar structure but lacks the methyl group on the phenyl ring. This difference can affect its chemical reactivity and physical properties.
2-(4-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole: The methoxy group can influence the compound’s electronic properties and solubility.
2-(4-Chlorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole: The presence of a chlorine atom can enhance the compound’s reactivity in substitution reactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52596-89-1 |
|---|---|
Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-naphthalen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H14N2O/c1-13-6-8-15(9-7-13)18-20-21-19(22-18)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3 |
InChI Key |
QGEPNMGVLCARHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


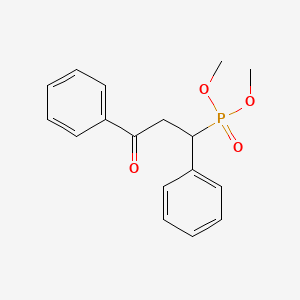

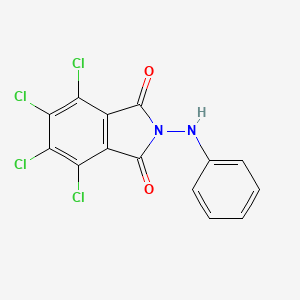
![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)
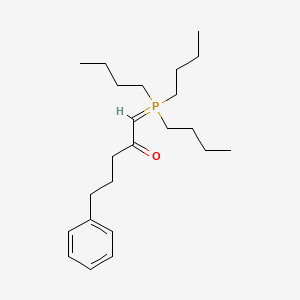

![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
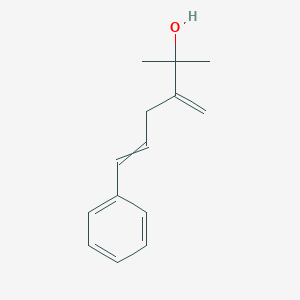
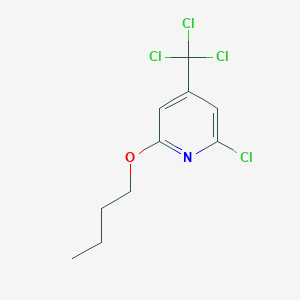
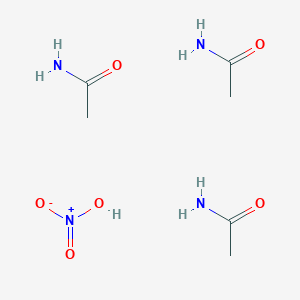
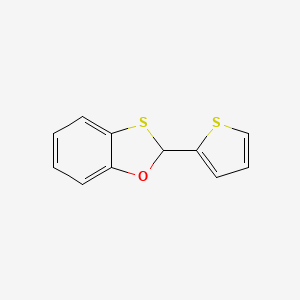
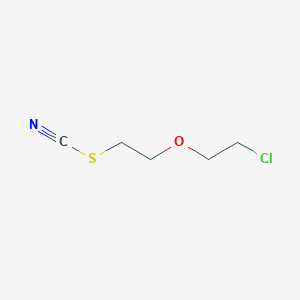
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
